molecular formula C15H16ClN3O2S B2596854 N-(2-chlorobenzyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899948-46-0

N-(2-chlorobenzyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2596854
CAS No.: 899948-46-0
M. Wt: 337.82
InChI Key: DFFLXBUTBZSPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H16ClN3O2S and its molecular weight is 337.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Conformation

One study focused on the crystal structures of related compounds, highlighting the folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, suggesting the importance of structural features in the biological activity of such compounds (S. Subasri et al., 2016).

Anticancer Applications

Research into related compounds, such as those involving anticancer drug synthesis, has shown that molecular docking analysis can confirm the anticancer activity of these compounds. The studies indicate the potential of these compounds to target specific receptors, highlighting their relevance in the development of new anticancer therapies (G. Sharma et al., 2018).

Heterocyclic Syntheses

The utility of thioureido-acetamides in synthesizing various heterocycles through one-pot cascade reactions has been documented. These reactions demonstrate excellent atom economy and provide new accesses to important heterocycles, underlining the versatility of such compounds in pharmaceutical chemistry (J. Schmeyers & G. Kaupp, 2002).

Antimicrobial Evaluation

Studies have also delved into the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from related structures. These compounds were characterized by spectral studies and showed promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (N. Fuloria et al., 2009).

Dual Inhibitory Action

Research into classical and nonclassical analogues of related compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase has been conducted. These studies provide insights into the potential antitumor applications of such compounds, highlighting their significance in the design of new therapeutic agents (A. Gangjee et al., 2009).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-2-11-7-13(20)19-15(18-11)22-9-14(21)17-8-10-5-3-4-6-12(10)16/h3-7H,2,8-9H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFLXBUTBZSPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.